molecular formula C16H24Br2O2 B12564522 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene CAS No. 295806-73-4

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene

Cat. No.: B12564522
CAS No.: 295806-73-4
M. Wt: 408.2 g/mol
InChI Key: BUVBOWIHOSQPQT-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene is a chemical compound with the molecular formula C16H24Br2O2 It is characterized by the presence of two bromomethyl groups and two butoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene typically involves the bromination of 1,4-dibutoxybenzene. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

C6H4(OCH2CH2CH2CH3)2+2Br2C6H4(CH2Br)2(OCH2CH2CH2CH3)2\text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Br})_2(\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_2 C6​H4​(OCH2​CH2​CH2​CH3​)2​+2Br2​→C6​H4​(CH2​Br)2​(OCH2​CH2​CH2​CH3​)2​

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts or reagents like palladium on carbon or sodium borohydride.

Scientific Research Applications

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound can be used in the study of biochemical pathways and as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene can be compared with other similar compounds, such as:

    1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar structure but with bromine atoms instead of butoxy groups.

    1,4-Dimethoxy-2,5-bis(bromomethyl)benzene: Contains methoxy groups instead of butoxy groups.

    1,4-Diethoxy-2,5-bis(bromomethyl)benzene: Contains ethoxy groups instead of butoxy groups.

The uniqueness of this compound lies in its specific combination of butoxy and bromomethyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

295806-73-4

Molecular Formula

C16H24Br2O2

Molecular Weight

408.2 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2,5-dibutoxybenzene

InChI

InChI=1S/C16H24Br2O2/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

BUVBOWIHOSQPQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1CBr)OCCCC)CBr

Origin of Product

United States

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